

N1-Methylpseudouridine effect on RNA secondary structure

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An In-depth Technical Guide on the Effect of N1-Methylpseudouridine on RNA Secondary Structure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of modified nucleosides into messenger RNA (mRNA) has been a pivotal advancement in RNA therapeutics, most notably in the development of successful COVID-19 vaccines.[1] Among these, N1-methylpseudouridine (m1Ψ) has emerged as a superior modification for enhancing the efficacy of synthetic mRNA.[2] This technical guide provides a comprehensive overview of the structural and functional consequences of replacing uridine with m1Ψ, with a focus on its impact on RNA secondary structure. We will delve into the molecular mechanisms by which m1Ψ enhances mRNA stability and translational output while reducing immunogenicity. This document synthesizes key quantitative data and details the experimental protocols utilized to elucidate these effects, providing a critical resource for professionals in the field of RNA research and drug development.

Introduction to N1-Methylpseudouridine (m1Ψ)

N1-methylpseudouridine is a naturally occurring, modified nucleoside, an isomer of uridine where the uracil base is attached to the ribose sugar via a carbon-carbon (C5-C1') bond instead of the typical nitrogen-carbon (N1-C1') bond.[3] Additionally, a methyl group is present on the N1 position of the uracil base.[4] This unique structure confers distinct chemical

properties that significantly alter the behavior of the RNA molecule. The development of m1Ψ-modified mRNA was a crucial step in overcoming the primary obstacles of synthetic mRNA therapeutics: inherent instability and the activation of the innate immune system.[1][5] Seminal work by researchers like Katalin Karikó and Drew Weissman laid the groundwork by demonstrating that nucleoside modifications, such as pseudouridine (Ψ), could suppress the immunogenicity of RNA.[1][6] Subsequent studies revealed that m1Ψ not only reduces the immune response more effectively than Ψ but also dramatically increases protein expression, making it a cornerstone of modern mRNA vaccine technology.[1][2][7]

The Molecular Impact of m1Ψ on RNA Secondary Structure

The substitution of uridine with m1Ψ induces significant changes in the structural and thermodynamic properties of RNA. These alterations stem from the distinct stereochemistry of the m1Ψ nucleoside.

2.1. Enhanced Base Stacking and Duplex Stability

The C-C glycosidic bond in m1Ψ offers greater rotational freedom compared to the C-N bond in uridine.[3] This flexibility, combined with the N1-methyl group, promotes more favorable base-stacking interactions with neighboring bases.[8][9] This enhanced stacking contributes to the overall thermodynamic stability of RNA duplexes.[3][8] Molecular dynamics studies have shown that m1Ψ induces a higher stabilization effect on double-stranded RNA (dsRNA) than even pseudouridine, due to stronger stacking and base-pairing interactions.[3] This increased stability can influence the local and global secondary structure of the mRNA molecule.[10][11]

2.2. Altered Hydrogen Bonding and Base Pairing

Unlike pseudouridine, which has an extra hydrogen bond donor at the N1 position and can act as a "universal base," the methyl group at the N1 position of m1Ψ prevents it from forming this additional hydrogen bond.[3] Consequently, m1Ψ predominantly forms a traditional Watson-Crick pair with adenosine.[3] Interestingly, while pseudouridine has been shown to stabilize mismatched base pairs (e.g., Ψ-U, Ψ-G), studies indicate that m1Ψ does not stabilize, and may even decrease the stability of, such mismatches in RNA duplexes.[4][12] This property is critical for maintaining the fidelity of translation.

Functional Consequences of m1Ψ Modification

The structural changes induced by m1Ψ have profound effects on the biological function of mRNA, leading to increased protein production and reduced immunogenicity.

3.1. Evasion of Innate Immune Recognition

One of the most significant advantages of m1Ψ modification is its ability to help mRNA evade detection by the innate immune system.^{[2][6]} Pattern recognition receptors (PRRs) such as Toll-like receptors (TLR3, TLR7), and RIG-I are cellular sensors that detect foreign RNA, often by recognizing specific structural motifs or the presence of unmodified single-stranded RNA.^{[10][13]} The incorporation of m1Ψ alters the RNA structure in a way that reduces its binding affinity for these sensors.^[6] For example, the steric bulk of the methyl group on m1Ψ is incompatible with the binding pocket of TLR7.^[6] By avoiding activation of these sensors, m1Ψ-modified mRNA prevents the downstream activation of inflammatory pathways and the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event that leads to a global shutdown of protein synthesis.^{[7][13][14]}

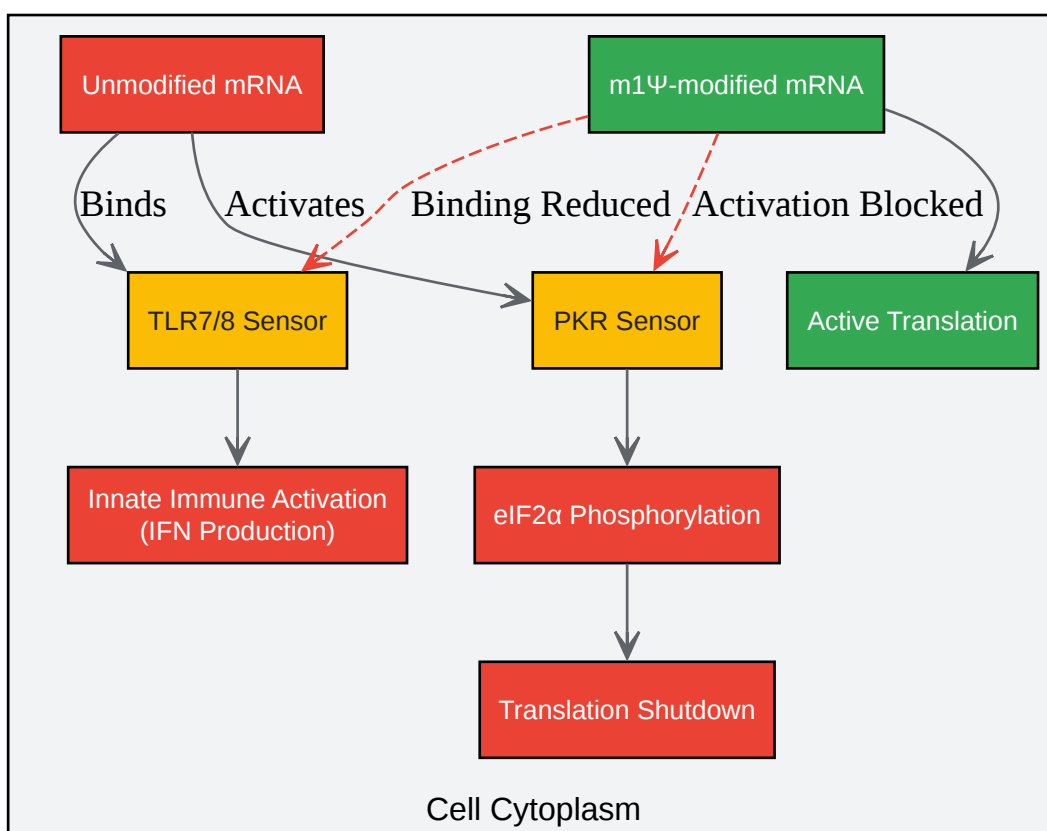


Figure 1: Evasion of Innate Immune Response by m1Ψ-mRNA

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Caption: Figure 1: Evasion of Innate Immune Response by m1Ψ-mRNA.

3.2. Enhanced Translation Efficiency

The increased protein output from m1Ψ-modified mRNA is a result of effects on multiple stages of translation.[14]

- **eIF2α-Dependent Mechanism:** As described above, by preventing PKR activation, m1Ψ prevents the phosphorylation of eIF2α, thereby circumventing a major block on translation initiation.[13][14]
- **eIF2α-Independent Mechanism:** Studies have shown that even when eIF2α phosphorylation is prevented, m1Ψ-containing mRNA still exhibits superior translation.[14] This is attributed to an increase in ribosome density on the mRNA transcript.[9][14] The structural changes induced by m1Ψ may alter the dynamics of ribosome translocation, leading to increased

ribosome pausing and loading.[14] This increased ribosome occupancy could favor either ribosome recycling on the same mRNA or the recruitment of new ribosomes, ultimately boosting protein synthesis.[14]

3.3. Impact on Translational Fidelity and Speed

The effect of m1Ψ on the speed and accuracy of the ribosome is an area of active research. While some studies suggest that m1Ψ does not substantially change the overall rate of amino acid addition or termination, it may subtly modulate the fidelity of amino acid incorporation in a codon-position and context-dependent manner.[15][16] However, other research indicates that m1Ψ does not significantly impact translational fidelity and produces faithful protein products, a crucial feature for therapeutic applications.[4][12] The consensus is that unlike pseudouridine, m1Ψ does not stabilize mismatched codon-anticodon pairings, which helps maintain high fidelity during protein synthesis.[4]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on the effects of m1Ψ.

Table 1: Thermodynamic Stability of RNA Duplexes

Duplex Type	Modification	Melting Temperature (Tm) Change vs. U-A	Reference
Watson-Crick Pair	Ψ in Ψ-A pair	No significant change (~ -0.1°C)	[4]
Watson-Crick Pair	m1Ψ in m1Ψ-A pair	Decrease (~ -1.0°C)	[4]
Mismatched Pair	Ψ in Ψ-U pair	Increase (~ +1.5°C)	[4]

| Mismatched Pair | m1Ψ in m1Ψ-U pair | Decrease (~ -3.0°C) |[4] |

Table 2: Protein Expression and Immunogenicity

mRNA Modification	Reporter Gene Expression (Fold Change vs. Unmodified)	Innate Immune Response	Reference
Pseudouridine (Ψ)	Increased	Reduced	[2] [17]
m1 Ψ	Up to ~13-fold higher than Ψ -modified mRNA	Reduced (more than Ψ)	[2]
m5C/ Ψ	Increased	Reduced	[2]

| m5C/m1 Ψ | Up to ~44-fold higher than m5C/ Ψ -modified mRNA | Reduced |[\[2\]](#) |

Key Experimental Protocols

Elucidating the effects of m1 Ψ requires a combination of molecular biology, biophysical, and cellular techniques.

5.1. In Vitro Transcription of m1 Ψ -Modified mRNA

- Objective: To synthesize mRNA transcripts where all uridine triphosphates (UTP) are replaced with N1-methylpseudouridine triphosphate (m1 Ψ TP).
- Methodology:
 - Template Preparation: A linear DNA template is generated, typically via PCR or plasmid linearization. This template contains the gene of interest downstream of a T7 RNA polymerase promoter.
 - Transcription Reaction: An in vitro transcription reaction is set up containing the DNA template, T7 RNA polymerase, ribonucleotide triphosphates (ATP, GTP, CTP), and m1 Ψ TP in place of UTP. A cap analog (like ARCA) is included to generate a 5' cap structure co-transcriptionally.[\[17\]](#)
 - Purification: The resulting m1 Ψ -modified mRNA is purified to remove the DNA template, unincorporated nucleotides, and enzymes. This is often achieved using DNase treatment

followed by lithium chloride precipitation or chromatography.[6]

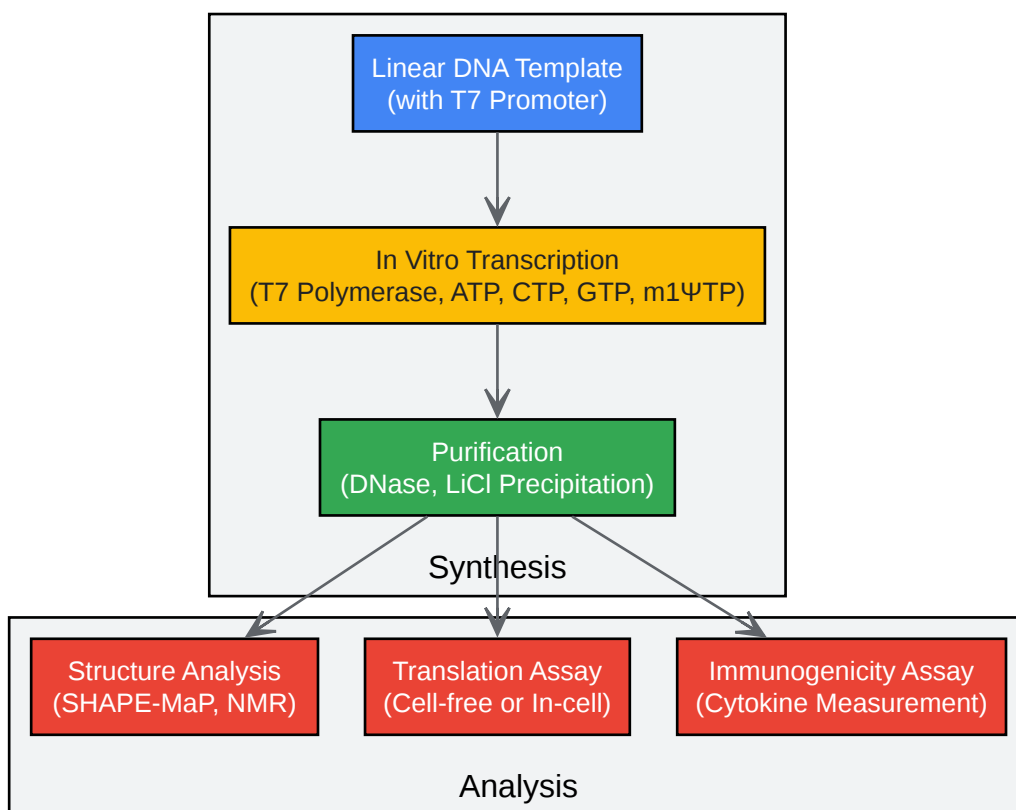


Figure 2: Workflow for m1Ψ-mRNA Synthesis and Analysis

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Caption: Figure 2: Workflow for m1Ψ-mRNA Synthesis and Analysis.

5.2. Analysis of RNA Secondary Structure

- Objective: To determine the structural differences between unmodified and m1Ψ-modified RNA.
- Key Method: SHAPE-MaP (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling)
 - RNA Probing: The RNA is treated with a chemical reagent (e.g., 1M7) that selectively acylates the 2'-hydroxyl group of flexible (typically single-stranded) nucleotides.[10]

- Reverse Transcription: The modified RNA is reverse-transcribed. The sites of acylation cause the reverse transcriptase to stall or misincorporate a nucleotide, creating mutations in the resulting cDNA.
- Sequencing and Analysis: The cDNA is sequenced, and the mutation rates are analyzed. High mutation rates correspond to flexible regions, while low rates indicate base-paired or structurally constrained regions. Comparing the SHAPE reactivity profiles of unmodified and m¹Ψ-modified RNA reveals differences in their secondary structures.[\[10\]](#)

5.3. In Vitro and In-Cell Translation Assays

- Objective: To quantify and compare the protein output from unmodified and m¹Ψ-modified mRNA.
- Methodology:
 - Cell-Free System (e.g., Rabbit Reticulocyte Lysate): The mRNA is added to a cell-free extract that contains all the necessary components for translation (ribosomes, tRNAs, initiation factors). Protein production (e.g., luciferase activity) is measured over time. This system allows for the study of translation dynamics independent of cellular immune responses.[\[13\]](#)[\[14\]](#)
 - Cell-Based Transfection: The mRNA is delivered into cultured mammalian cells (e.g., HEK293T, HeLa) using lipid nanoparticles or other transfection reagents. After a set incubation period, cells are lysed, and the amount of expressed protein is quantified using methods like Western blotting, ELISA, or reporter assays (e.g., measuring fluorescence or luminescence).[\[2\]](#)[\[18\]](#)

5.4. Immunogenicity Assays

- Objective: To assess the level of innate immune activation triggered by the mRNA.
- Methodology:
 - Cell Culture: Immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or specific cell lines are transfected with the mRNA.

- Cytokine Measurement: After incubation, the cell culture supernatant is collected. The levels of pro-inflammatory cytokines, such as Type I interferons (IFN- α/β) and TNF- α , are measured using techniques like ELISA. A lower level of cytokine production for m1 Ψ -modified mRNA compared to unmodified mRNA indicates reduced immunogenicity.[2]

Conclusion and Future Directions

The incorporation of N1-methylpseudouridine is a cornerstone of modern mRNA therapeutic design, primarily due to its profound and beneficial effects on RNA secondary structure. By enhancing base stacking and altering base-pairing dynamics, m1 Ψ stabilizes the mRNA molecule, allows it to evade innate immune detection, and ultimately enhances its translational capacity. The quantitative data and experimental protocols outlined in this guide provide a framework for understanding and harnessing the power of this critical modification.

Future research will likely focus on a more granular, context-dependent understanding of m1 Ψ 's effects. Investigating how the surrounding sequence influences m1 Ψ 's impact on local structure, ribosome pausing, and translational fidelity will be crucial for the rational design of next-generation mRNA therapeutics with even greater efficacy and safety profiles.

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